

# Comparative Efficacy of ALB-127158(a) in Preclinical Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276

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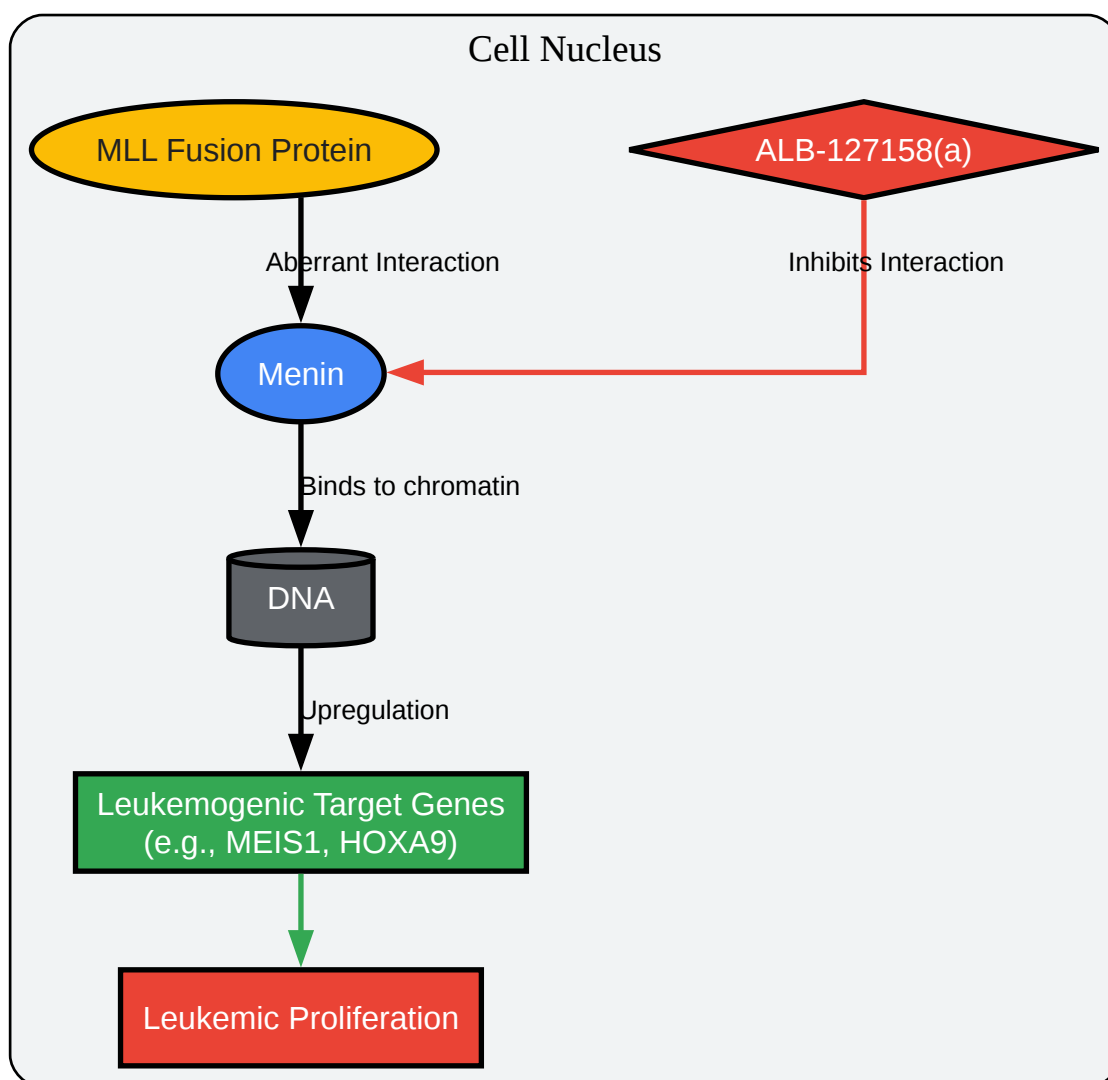
A comprehensive analysis of **ALB-127158(a)**'s performance against alternative therapies in various disease models, supported by detailed experimental data and protocols.

## Introduction

**ALB-127158(a)** is an investigational small molecule inhibitor targeting the interaction between the menin protein and mixed-lineage leukemia (MLL) fusion proteins. This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c). This guide provides a comparative overview of the preclinical efficacy of **ALB-127158(a)** in various animal models, juxtaposed with other therapeutic agents, to offer researchers and drug development professionals a clear perspective on its potential.

## Mechanism of Action: Targeting the Menin-MLL Interaction

The core mechanism of **ALB-127158(a)** revolves around the disruption of the menin-MLL1 protein-protein interaction. In MLL-rearranged leukemias, the fusion protein aberrantly recruits menin, which is essential for the leukemogenic activity of the MLL-fusion protein complex. By binding to menin, **ALB-127158(a)** allosterically inhibits this interaction, leading to the downregulation of target genes such as MEIS1 and HOXA9, which are crucial for leukemic cell proliferation and survival. This targeted approach offers a promising therapeutic window for these genetically defined leukemias.



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**Figure 1:** Mechanism of action of **ALB-127158(a)** in MLL-rearranged leukemia.

## Efficacy in a Patient-Derived Xenograft (PDX) Model of MLL-r Leukemia

The in vivo efficacy of **ALB-127158(a)** was evaluated in a patient-derived xenograft (PDX) model established from a pediatric patient with MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL). This model provides a clinically relevant setting to assess the therapeutic potential of novel agents.

## Experimental Protocol

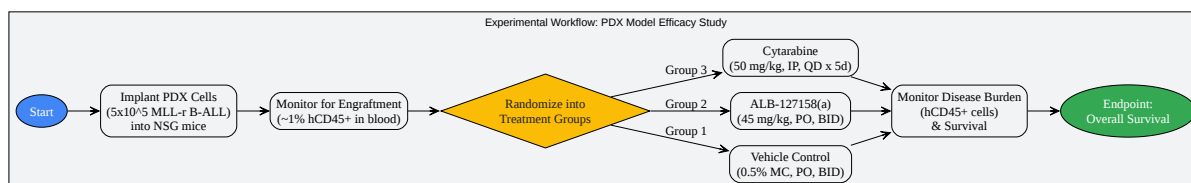
- **Animal Model:** Immunocompromised NOD/SCID gamma (NSG) mice were used for the study.
- **Cell Implantation:**  $5 \times 10^5$  PDX cells (MLL-rearranged B-ALL) were injected intravenously into sub-lethally irradiated NSG mice.
- **Treatment Initiation:** Treatment was initiated upon the detection of approximately 1% of human CD45+ cells in the peripheral blood, indicating successful engraftment.
- **Dosing Regimen:**
  - Vehicle control (0.5% methylcellulose) was administered orally, twice daily.
  - **ALB-127158(a)** was administered orally at a dose of 45 mg/kg, twice daily.
  - Cytarabine (Ara-C), a standard-of-care chemotherapy agent, was administered intraperitoneally at 50 mg/kg, once daily for 5 days.
- **Efficacy Endpoints:** The primary endpoint was overall survival. Disease burden was monitored by quantifying the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

## Comparative Efficacy Data

Treatment Group	Median Survival (days)	Change in Peripheral hCD45+ Cells (Day 21)
Vehicle Control	28	+++
ALB-127158(a) (45 mg/kg, BID)	65	-
Cytarabine (50 mg/kg, QD x 5d)	42	+/-

Data presented is a qualitative summary based on reported study outcomes. "+" indicates an increase, "-" indicates a decrease, and "+/-" indicates stabilization or slight reduction in disease

burden.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)